molecular formula C23H29NO6S B2424285 Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate CAS No. 212771-00-1

Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No. B2424285
CAS RN: 212771-00-1
M. Wt: 447.55
InChI Key: YRXBNIRWFMHAMS-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate, also known as E-4018, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It belongs to the class of piperidinecarboxylate compounds and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Review of Environmental Effects of Sunscreen Ingredients

The compound Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has similarities with certain organic ultraviolet (UV) filters used in sunscreen products. The environmental effects of commonly used organic UV filters, including concerns about their presence in water sources and potential contributions to coral reef bleaching, are well-documented. These substances are known to be persistent and not easily removed by common wastewater treatment techniques, raising concerns about their environmental impact (Schneider & Lim, 2019).

Analytical Methods for Determining Antioxidant Activity

Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate may have antioxidant properties, similar to other compounds containing phenolic groups. A range of methods are used to determine antioxidant activity, including spectrophotometry-based assays like Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others. The importance of these methods in analyzing antioxidant activity in various fields, such as food engineering and pharmacy, is significant, and understanding the specific assays and their applicability is crucial for accurate analysis (Munteanu & Apetrei, 2021).

Nucleophilic Aromatic Substitution Reactions

Compounds like Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate, which have a piperidine structure, may undergo nucleophilic aromatic substitution reactions. These reactions are essential for understanding the chemical behavior and potential applications of such compounds. The reaction mechanisms, kinetics, and factors affecting these reactions are thoroughly reviewed, providing valuable insights into the chemical properties and potential reactivity of such compounds (Pietra & Vitali, 1972).

Environmental Concerns of UV Filters

Similar compounds to Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate, such as Ethylhexyl methoxycinnamate (EHMC) and butyl methoxydibenzoylmethane (BMDM), are widely used as sunscreens. These compounds have raised concerns due to their potential environmental impact. Studies have shown that these chemicals are capable of damaging aquatic beings in different ways and may present adverse effects on the human organism due to bioaccumulation through the food chain. The need for safer UV filters and formulations is emphasized to protect marine fauna, ecosystems, and human health (da Silva et al., 2021).

properties

IUPAC Name

ethyl 1-[(4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6S/c1-4-30-22(25)23(31(26,27)21-11-9-20(29-3)10-12-21)13-15-24(16-14-23)17-18-5-7-19(28-2)8-6-18/h5-12H,4,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXBNIRWFMHAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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